N-[4-(difluoromethoxy)phenyl]-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a difluoromethoxy phenyl group, a pyrazole ring, and an oxadiazole ring, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIFLUOROMETHOXY)PHENYL]-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE involves multiple steps, starting with the preparation of the difluoromethoxy phenyl precursor. This precursor is then reacted with a pyrazole derivative under controlled conditions to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted
Properties
Molecular Formula |
C16H15F2N5O3S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-[[5-[(5-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H15F2N5O3S/c1-10-6-7-19-23(10)8-14-21-22-16(26-14)27-9-13(24)20-11-2-4-12(5-3-11)25-15(17)18/h2-7,15H,8-9H2,1H3,(H,20,24) |
InChI Key |
BCIJSTYHCGCEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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